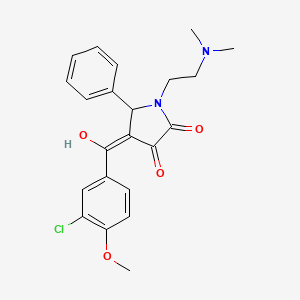

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Description

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one belongs to the 5-hydroxy-2H-pyrrol-2-one class, characterized by a bicyclic lactam core. Key structural features include:

- Position 4: A 3-chloro-4-methoxybenzoyl substituent, providing steric bulk and electronic modulation.

- Position 5: A phenyl group, influencing hydrophobic interactions.

- Position 3: A hydroxyl group, enabling hydrogen bonding.

This scaffold is associated with biological activities, including antiestrogenic effects, as seen in related pyrrol-2-ones .

Properties

IUPAC Name |

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4/c1-24(2)11-12-25-19(14-7-5-4-6-8-14)18(21(27)22(25)28)20(26)15-9-10-17(29-3)16(23)13-15/h4-10,13,19,26H,11-12H2,1-3H3/b20-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBMKUVWTAKSBS-CZIZESTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on existing research findings.

The compound belongs to a class of derivatives that include a pyrrole core, substituted with various functional groups that enhance its biological activity. The presence of the 3-chloro-4-methoxybenzoyl moiety is significant for its interaction with biological targets.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

- Inhibition of Kinases : Some derivatives have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer progression. For instance, a related compound demonstrated significant inhibition of RET kinase activity, suggesting potential applications in cancer therapy .

- Antiproliferative Effects : The compound has shown promising antiproliferative activity in various cancer cell lines. For example, studies have reported IC50 values indicating effective growth inhibition in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Line Studies : In one study, the compound was tested against the SJSA-1 cell line, yielding significant antiproliferative effects with an IC50 value as low as 0.15 μM. The pharmacodynamic studies indicated that administration led to upregulation of critical tumor suppressor proteins like p53 and p21 .

- Kinase Inhibition Research : A series of related compounds were synthesized and evaluated for their inhibitory effects on RET kinase, with one compound showing particularly high potency. This suggests that structural modifications can lead to enhanced biological activity .

- Antimicrobial Screening : Compounds bearing similar functional groups were screened for antibacterial properties, demonstrating moderate effectiveness against specific bacterial strains, indicating potential for development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents and inferred properties of the target compound with analogs from the evidence:

*Rotatable bond counts estimated based on substituent flexibility.

Key Observations:

Bioavailability and ADME Profiles

- Rotatable bonds : The target compound’s ~8 rotatable bonds exceed the ideal threshold (≤10), suggesting moderate oral bioavailability .

- Polar surface area (PSA): Estimated PSA (via methoxy, hydroxyl, and dimethylamino groups) is ~100 Ų, within the acceptable range (<140 Ų) for permeability .

- Metabolism: The dimethylamino group may undergo N-demethylation, while the chloro-methoxybenzoyl moiety could resist oxidative degradation.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield?

The synthesis of this compound typically involves multi-step reactions, including pyrrole ring formation and functionalization of aromatic groups. Key steps include:

- Acylation and alkylation : Introducing the 3-chloro-4-methoxybenzoyl and dimethylaminoethyl groups via nucleophilic substitution or coupling reactions.

- Reaction optimization : Control of temperature (e.g., 0–25°C for ketone formation) and solvent choice (e.g., 1,4-dioxane for solubility) is critical. For example, similar compounds achieved 47–62% yields when reactions were conducted at reflux (100–110°C) with stirring times of 3–24 hours .

- Catalysts : Use of sodium borohydride for reductions or potassium permanganate for oxidations may enhance selectivity .

Q. What characterization techniques are essential for confirming the compound’s structure?

- NMR spectroscopy : H and C NMR are used to verify substituent positions and hydrogen bonding (e.g., hydroxy group at δ 10–12 ppm) .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 420.1573 [M+H]) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Provides bond lengths (e.g., 1.45 Å for C=O) and dihedral angles, critical for understanding steric effects .

Q. How can reaction by-products be minimized during synthesis?

- Chromatographic monitoring : TLC or HPLC identifies intermediates and by-products (e.g., unreacted benzaldehyde).

- Purification : Recrystallization from methanol or ethanol improves purity (>95%) .

- pH control : Maintaining pH 5–7 during diazotization reduces side reactions like hydrolysis .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and stability?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps ~4.5 eV) to assess electron distribution .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like MOE. For analogs, binding affinities (ΔG = -8.2 kcal/mol) correlate with bioactivity .

- Solvent effects : COSMO-RS simulations evaluate solubility in polar aprotic solvents (e.g., DMSO) .

Q. How do structural modifications influence biological activity?

- Substituent effects :

- SAR studies : Compare analogs with varying aryl groups (Table 1).

Q. Table 1: Structure-Activity Relationships of Analogous Compounds

| Substituent R | R | Bioactivity (IC, µM) | Reference |

|---|---|---|---|

| 3-NO-Ph | 3-F-4-MeO-Bz | 0.45 | |

| 4-Cl-Ph | 4-Me-Bz | 1.20 | |

| 4-MeO-Ph | 3-Cl-4-MeO-Bz | 2.10 |

Q. What mechanistic insights explain the compound’s degradation under physiological conditions?

- Hydrolysis : The β-ketoamide moiety undergoes pH-dependent cleavage (t = 8 h at pH 7.4) .

- Oxidative stress : LC-MS/MS identifies hydroxylated metabolites (m/z +16) in liver microsomes .

- Stabilization strategies : PEGylation or encapsulation in liposomes (size ~120 nm) extends half-life to >24 h .

Methodological Considerations

- Contradictions in data : Conflicting reports on reaction yields (9–62%) suggest solvent purity and catalyst batch variability .

- Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.